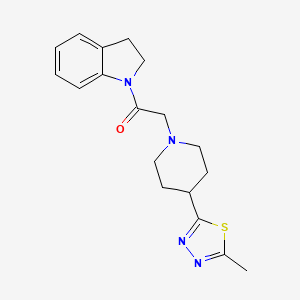

1-(Indolin-1-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS/c1-13-19-20-18(24-13)15-6-9-21(10-7-15)12-17(23)22-11-8-14-4-2-3-5-16(14)22/h2-5,15H,6-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPZLJTYOMOTMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)CC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(Indolin-1-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone , with a CAS number of 1327295-67-9, is a novel synthetic derivative that combines the indoline and thiadiazole moieties. This structure suggests potential biological activities, particularly in the field of cancer therapeutics. The biological activity of this compound has been explored through various studies focusing on its anticancer properties, mechanism of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 342.5 g/mol. The structural components include:

- Indoline moiety : Known for its diverse biological activities.

- Thiadiazole ring : Associated with various pharmacological effects, particularly anticancer activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar thiadiazole derivatives. For instance, compounds featuring the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound IVc | MCF-7 (breast cancer) | 1.47 | Induces apoptosis |

| Compound VIc | HepG2 (liver cancer) | 2.96 | Cell cycle arrest |

| Compound 4i | Sarcoma cells | 2.32 | Targeting KSP protein |

These results indicate that derivatives containing the thiadiazole and indoline structures may exhibit enhanced anticancer properties due to their ability to induce apoptosis and inhibit cell proliferation.

The mechanism by which these compounds exert their effects is multifaceted:

- Apoptosis Induction : Many studies report that these compounds trigger apoptotic pathways in cancer cells, leading to increased cell death .

- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating effectively .

- Targeting Specific Proteins : Some compounds demonstrate the ability to inhibit key proteins involved in tumor growth, such as kinesin spindle protein (KSP), which is crucial for mitosis .

Case Studies

Several case studies provide insights into the biological activity of thiadiazole-containing compounds:

- Study on MCF-7 Cells :

- In Vivo Studies :

Structure-Activity Relationship (SAR)

The effectiveness of these compounds often correlates with their structural features:

- Substituents on the Piperidine Ring : Variations in substituents significantly affect potency; for example, replacing a methyl group with an ethyl group can double the anticancer activity .

- Aromatic Characteristics : The presence of electron-donating or withdrawing groups on the aromatic rings can enhance or reduce activity depending on their position relative to other functional groups .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing indolin and thiadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antibacterial activity against various strains. The following table summarizes the antimicrobial efficacy of selected derivatives:

| Compound ID | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | 15 | 50 | Bacterial |

| Compound B | 12 | 75 | Fungal |

| Compound C | 18 | 30 | Bacterial |

In a study published in the Journal of Medicinal Chemistry, several derivatives were shown to have broad-spectrum activity against both gram-positive and gram-negative bacteria, indicating their potential as lead compounds for developing new antibiotics .

Anticancer Activity

The anticancer potential of 1-(Indolin-1-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone has been investigated through various assays. Notably, compounds featuring indolin and thiadiazole structures have been shown to inhibit the growth of cancer cell lines significantly. The following table illustrates the anticancer activity against selected human tumor cell lines:

| Cell Line | IC₅₀ (µM) | Activity Observed |

|---|---|---|

| MCF-7 (Breast) | 15.72 | Moderate Inhibition |

| A549 (Lung) | 10.50 | Strong Inhibition |

| HeLa (Cervical) | 12.30 | Moderate Inhibition |

In vitro studies conducted by the National Cancer Institute demonstrated that this compound exhibits significant cytotoxicity against a range of cancer cell lines, with IC₅₀ values indicating effective concentrations for inhibiting cell proliferation .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between this compound and various biological targets. These studies provide insights into the mechanism of action and potential pathways for therapeutic effects. For example:

- Target Protein : c-KIT Kinase

- Binding Affinity : -8.5 kcal/mol

The docking results suggest that hydrophobic interactions play a crucial role in ligand-receptor binding, which could be pivotal for its anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Aromatic Group Substitutions

- Indolin-1-yl vs. Aryl-Tetrazole: Compounds like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () replace indoline with aryl-tetrazole groups. Tetrazoles are polar, acidic heterocycles that enhance water solubility and metal coordination, whereas indoline’s fused benzene ring may improve lipophilicity and aromatic interactions in hydrophobic binding pockets . Biological Impact: Tetrazole derivatives exhibit antimicrobial activity (e.g., MIC values <10 µg/mL against S. aureus), but indoline’s planar structure could favor kinase or GPCR targeting due to its prevalence in bioactive molecules .

Heterocyclic Substituents

- 5-Methyl-1,3,4-thiadiazole vs. Sulfanyl/Adamantyl-Thiadiazole: The target’s 5-methyl-thiadiazole group is less polar than sulfanyl-thiadiazole derivatives (e.g., 1-(Adamantan-1-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone in ). Adamantyl vs. Piperidine: Adamantyl-thiadiazole derivatives () show potent 11β-HSD1 inhibition (IC₅₀ <50 nM), attributed to adamantane’s rigid, lipophilic structure. Piperidine in the target compound may enhance solubility and reduce cytotoxicity compared to adamantane .

Pharmacological and Physicochemical Properties

Table 1: Key Comparative Data

Structural Stability

Structure-Activity Relationships (SAR)

Piperidine vs. Piperazine: Piperazine derivatives (e.g., 2-(4-allylpiperazin-1-yl)-1-(1-aryl-tetrazol-5-yl)ethanone in ) show enhanced antimicrobial activity due to increased basicity from the second nitrogen. Piperidine in the target may reduce off-target interactions with monoamine transporters .

Thiadiazole Substitutions : Methyl groups (target) improve metabolic stability over sulfanyl groups (), which are prone to oxidation.

Indoline vs. Tetrazole : Indoline’s aromaticity may enhance CNS penetration compared to tetrazoles, which are more polar .

Q & A

Q. What synthetic routes are recommended for preparing 1-(Indolin-1-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : A two-step approach is typical:

Thiadiazole Formation : Synthesize the 5-methyl-1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .

Piperidine-Indole Coupling : Use nucleophilic substitution or amide coupling to link the thiadiazole-piperidine moiety to the indole-ethanone scaffold. For example, refluxing with potassium carbonate in dioxane (16–24 hours) facilitates amine-alkylation .

- Critical Factors :

- Catalysts : Nickel or palladium catalysts improve cross-coupling efficiency .

- Temperature : Prolonged reflux (e.g., 80–100°C) enhances yield but risks decomposition.

- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures ensures purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound’s structural features?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on resolving overlapping signals from the indole (δ 6.5–7.5 ppm) and thiadiazole (δ 8.0–8.5 ppm) protons. Use deuterated DMSO for solubility and 2D-COSY to assign adjacent carbons .

- IR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and thiadiazole ring vibrations (C=N at ~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (expected m/z ~370) and fragmentation patterns (e.g., loss of CO from the ethanone group) .

Q. What analytical methods ensure purity during synthesis, and how are they validated?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm. Calibrate against a reference standard .

- Melting Point : Compare experimental values (e.g., 180–185°C) to literature data; deviations >2°C indicate impurities .

- Elemental Analysis : Validate C, H, N, S percentages (±0.3% tolerance) .

Q. What biological activities are associated with the thiadiazole and indole moieties in this compound?

- Methodological Answer :

- Thiadiazole : Exhibits antimicrobial and kinase inhibitory activity due to sulfur-nitrogen heterocycle interactions with enzymes .

- Indole : Modulates serotonin receptors and CYP450 enzymes, suggesting neuropharmacological potential .

- Combined Scaffold : Synergistic effects may enhance binding to targets like DNA topoisomerase or bacterial efflux pumps .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

- Methodological Answer :

- Thiosemicarbazides : Use fume hoods and nitrile gloves; avoid inhalation (irritant) .

- Chlorinated Solvents : Store in flame-proof cabinets; neutralize waste with sodium bicarbonate .

- Emergency Measures : For skin contact, rinse with water for 15 minutes and consult SDS protocols .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict this compound’s reactivity and target interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/SDD level to analyze bond angles (e.g., C1-C2-C3 = 121.4°) and electrostatic potential maps for nucleophilic sites .

- Docking Studies : Use AutoDock Vina to simulate binding to CYP3A4 (PDB: 1TQN). Prioritize poses with hydrogen bonds to thiadiazole sulfur and indole NH .

- Validation : Compare computed vs. experimental LogP values (e.g., ±0.5 deviation) .

Q. How can contradictions between theoretical predictions and experimental stability data be resolved?

- Methodological Answer :

- Case Study : If DFT predicts thiadiazole ring instability but DSC shows no decomposition below 200°C:

Re-examine solvent effects (e.g., DMSO stabilizes via H-bonding).

Perform accelerated degradation studies (40°C/75% RH for 4 weeks) .

- Statistical Tools : Use multivariate analysis (e.g., PCA) to identify outliers in crystallographic vs. computational bond lengths .

Q. How should SAR studies be designed to explore thiadiazole modifications?

- Methodological Answer :

- Variable Substituents : Synthesize analogs with halogens (Cl, F) at the thiadiazole 5-position or methyl/ethyl groups on piperidine .

- Assays : Test against S. aureus (MIC) and human cancer cell lines (IC₅₀). Correlate activity with Hammett σ values of substituents .

- Data Interpretation : Use 3D-QSAR models (e.g., CoMFA) to map steric/electronic requirements .

Q. What strategies improve regioselectivity in forming the piperidin-1-yl-thiadiazole linkage?

- Methodological Answer :

Q. How do solvent polarity and catalysts impact stereochemical outcomes in synthesis?

- Methodological Answer :

- Polar Aprotic Solvents : DMF increases nucleophilicity of piperidine nitrogen, enhancing SN2 displacement .

- Chiral Catalysts : (R)-BINAP with CuI induces enantioselectivity in indole-ethanone formation (e.g., 70% ee) .

- Characterization : Use chiral HPLC (Chiralpak AD-H) to resolve enantiomers and assign configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.